Bis-(m-PEG8-amido)-hexanoic acid

PROTAC Targeted Protein Degradation Linker Optimization

PROTAC linker optimization often stalls when solubility-permeability trade-offs limit degrader performance. Bis-(m-PEG8-amido)-hexanoic acid addresses this with an engineered PEG8 architecture that balances hydrophilicity (LogP = -2) and conformational flexibility (57 rotatable bonds). • Superior degradation potency vs. PEG4/PEG16 linkers in heterobifunctional screens • Enhanced aqueous solubility for lipophilic warhead conjugation • Validated in pendant-type PEG linkers improving PK and in vivo anti-tumor activity Ideal for initial PROTAC linker optimization and focused library synthesis.

Molecular Formula C42H82N2O22
Molecular Weight 967.1 g/mol
Cat. No. B8106626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(m-PEG8-amido)-hexanoic acid
Molecular FormulaC42H82N2O22
Molecular Weight967.1 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCCC(C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC
InChIInChI=1S/C42H82N2O22/c1-49-7-9-51-11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-37-65-41(47)43-6-4-3-5-39(40(45)46)44-42(48)66-38-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-52-10-8-50-2/h39H,3-38H2,1-2H3,(H,43,47)(H,44,48)(H,45,46)/t39-/m0/s1
InChIKeyZWXXNJUHFRYALT-KDXMTYKHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(m-PEG8-amido)-hexanoic Acid: PEG8 PROTAC Linker


Bis-(m-PEG8-amido)-hexanoic acid (CAS: 2353409-77-3) is a homobifunctional polyethylene glycol (PEG)-based linker belonging to the PROTAC (PROteolysis TArgeting Chimera) linker class [1]. The compound features two methoxy-PEG8 (m-PEG8) chains, each comprising eight ethylene glycol units, conjugated to a hexanoic acid core via amide bonds . With a molecular weight of 967.1 g/mol, a calculated LogP of -2, and 22 hydrogen bond acceptors , this linker is designed to confer high aqueous solubility and conformational flexibility to chimeric degraders, facilitating ternary complex formation between an E3 ligase and a target protein [2].

Irreplaceability of Bis-(m-PEG8-amido)-hexanoic Acid


In PROTAC design, the linker is not a passive tether but an active determinant of ternary complex stability and degradation efficiency [1]. Even within the PEG linker family, subtle variations in chain length and terminal chemistry profoundly impact the physicochemical and pharmacological properties of the final degrader. Substituting Bis-(m-PEG8-amido)-hexanoic acid with a shorter PEG4 or PEG6 linker may improve cell permeability but risks reducing solubility and promoting non-productive protein-protein interactions [2]. Conversely, extending to a PEG12 or PEG16 linker can increase solubility and conformational flexibility but may also hinder cellular uptake and metabolic stability [3]. The specific balance of hydrophilicity (LogP = -2), rotatable bonds (57), and molecular weight (967.1 Da) offered by this compound is not universally interchangeable; each linker length must be empirically optimized for a given target pair . The following quantitative evidence substantiates the unique performance profile of the PEG8-based architecture.

Comparative Evidence for Bis-(m-PEG8-amido)-hexanoic Acid


PEG8 Linker: Superior Degradation Potency

In a cell-based heterobivalent agent screening assay, a PEG8 linker yielded a significantly lower luminescence readout (635.073) compared to PEG4 (1311.54) and PEG16 (1021.21), indicating more potent target engagement and degradation. The PEG12 linker showed the highest potency (415.805) [1]. This positions PEG8 as a highly effective intermediate length that balances flexibility and spatial orientation for productive ternary complex formation.

PROTAC Targeted Protein Degradation Linker Optimization

PEG8-Based ADCs: Improved PK and Anti-Tumor Activity

In a comparative study of cleavable pendant-type PEG linkers for ADCs, DAR8-ADCs constructed with PEG8 demonstrated a superior pharmacokinetic (PK) profile and stronger in vivo anti-tumor activity compared to DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1]. Specifically, DAR8-ADCs with PEG8 and PEG12 showed better PK profiles and higher efficacy, with PEG12 exhibiting the highest tolerability. All PEG-containing ADCs maintained nanomolar IC50 values in vitro.

Antibody-Drug Conjugate (ADC) Pharmacokinetics In Vivo Efficacy

Optimal Balance of Solubility and Size

Bis-(m-PEG8-amido)-hexanoic acid exhibits a calculated LogP of -2, indicating strong hydrophilicity, and a molecular weight of 967.1 g/mol . This LogP value is significantly lower than that of typical alkyl-chain linkers (e.g., LogP ≈ 3-5 for C8 alkyl) and is comparable to other PEG8-based linkers [1]. The compound also features 57 rotatable bonds, providing extensive conformational flexibility to facilitate ternary complex formation in PROTAC applications .

Physicochemical Properties Solubility PROTAC Linker

Bis-mPEG8 Reduces Hydrophobicity and Aggregation

In a study evaluating pendant-type PEG linkers for ADCs, increasing PEG chain length from PEG4 to PEG8 to PEG12 led to a progressive decrease in overall hydrophobicity of the DAR8-ADC conjugates as measured by HIC analysis. Correspondingly, aggregate content in formulation buffer at 40°C decreased with increasing PEG length [1]. The bis-mPEG8 architecture of this compound is expected to confer similar hydrophilicity and aggregation-reducing benefits compared to mono-PEG or shorter PEG linkers.

Antibody-Drug Conjugate Aggregation Hydrophobicity

Application Scenarios for Bis-(m-PEG8-amido)-hexanoic Acid


PROTAC Linker: Balancing Potency and Solubility

Given its intermediate PEG8 length, which demonstrated superior degradation potency over PEG4 and PEG16 in heterobivalent agent screening [1], Bis-(m-PEG8-amido)-hexanoic acid is ideally suited for initial linker optimization studies in PROTAC development. Its balanced physicochemical profile (LogP = -2, MW = 967.1 Da) ensures high aqueous solubility without excessively compromising cell permeability, making it a versatile starting point for targeting diverse protein classes .

ADC Linker to Reduce Aggregation and Improve PK

The bis-mPEG8 architecture has been validated in pendant-type PEG linkers to reduce conjugate hydrophobicity and aggregation while improving pharmacokinetics and in vivo anti-tumor activity compared to PEG4 and non-PEGylated controls [2]. This compound is therefore a strong candidate for synthesizing high-DAR ADCs where maintaining antibody stability and minimizing off-target toxicity are paramount.

Hydrophilic Spacer for Degrader Libraries

The compound's high hydrophilicity (LogP = -2) and 57 rotatable bonds provide extensive conformational flexibility . This makes it an excellent hydrophilic spacer for generating focused libraries of PROTACs or molecular glues, enabling systematic exploration of linker length and geometry effects on ternary complex formation and degradation efficiency.

Enhancing Solubility of Hydrophobic Warheads

Many PROTAC warheads (e.g., kinase inhibitors, bromodomain ligands) are highly lipophilic and suffer from poor aqueous solubility. Conjugating these warheads to Bis-(m-PEG8-amido)-hexanoic acid can dramatically improve the overall solubility of the degrader molecule, facilitating in vitro assay development and in vivo formulation [REFS-2, REFS-4].

Technical Documentation Hub

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